2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is a chemical compound characterized by a unique structure that includes a seven-membered azepane ring. The compound features an amino group and a carbonyl group, making it a derivative of amino acids. Its molecular formula is C₈H₁₄ClN₂O₃, and it has a molecular weight of approximately 204.66 g/mol. This compound is often utilized in pharmaceutical research and development due to its potential biological activities.
The reactivity of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride can be attributed to its functional groups. Key reactions include:
These reactions are significant for synthesizing derivatives or conjugates that may exhibit enhanced biological properties.
Preliminary studies suggest that 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride may exhibit various biological activities, including:
The synthesis of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride typically involves several steps:
Methods may vary based on desired purity and yield, with some processes emphasizing high optical purity .
The applications of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride include:
Interaction studies involving 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride focus on its binding affinity and efficacy against specific biological targets. These studies often employ techniques such as:
Such research is crucial for understanding the therapeutic potential of this compound and its derivatives.
Several compounds share structural similarities with 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid | Contains a hydroxyl group instead of an amino group | Potentially different biological activity profile |
| 3-Amino-tetrahydrofuran derivatives | Tetrahydrofuran ring structure | Often exhibits different pharmacological properties |
| 2-(3-Amino-2-Oxopiperidin-1-Yl)acetic Acid | Pipedrine ring instead of azepane | May show varied interactions due to ring strain |
These comparisons highlight the unique aspects of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride, particularly its specific ring structure and functional groups that may influence its biological activity differently than other similar compounds.